molecular formula C12H14O2 B15211821 (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol CAS No. 63587-65-5

(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol

Cat. No.: B15211821
CAS No.: 63587-65-5
M. Wt: 190.24 g/mol
InChI Key: MBZDDRANQLUORI-LBPRGKRZSA-N
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Description

(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans. This compound is characterized by a benzofuran ring system with a methanol group attached to it. The (S)-configuration indicates that the compound has a specific stereochemistry, which can influence its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol typically involves several steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-1-en-2-yl Group: This step often involves alkylation reactions where the prop-1-en-2-yl group is introduced to the benzofuran ring.

    Attachment of the Methanol Group: This is usually done through hydroxylation reactions where a hydroxyl group is introduced to the benzofuran ring, followed by reduction to form the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The benzofuran ring can undergo substitution reactions where different functional groups replace the existing groups on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated benzofurans, aminated benzofurans.

Scientific Research Applications

(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ®-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol: The enantiomer of the compound with different stereochemistry.

    2,3-Dihydrobenzofuran-5-ylmethanol: Lacks the prop-1-en-2-yl group.

    Benzofuran-5-ylmethanol: Lacks the dihydro structure.

Uniqueness

(S)-(2-(Prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl)methanol is unique due to its specific stereochemistry and the presence of both the prop-1-en-2-yl group and the methanol group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63587-65-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

[(2S)-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]methanol

InChI

InChI=1S/C12H14O2/c1-8(2)12-6-10-5-9(7-13)3-4-11(10)14-12/h3-5,12-13H,1,6-7H2,2H3/t12-/m0/s1

InChI Key

MBZDDRANQLUORI-LBPRGKRZSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC2=C(O1)C=CC(=C2)CO

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC(=C2)CO

Origin of Product

United States

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